

Application Notes and Protocols: Tin-122 as a Tracer in Archaeological Provenance Studies

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Compound of Interest

Compound Name: *tin-122*

Cat. No.: *B576531*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The provenance of tin in ancient bronze artifacts has long been a significant question in archaeology, providing insights into trade routes, economic networks, and technological development in antiquity. Traditional methods based on trace element analysis can be inconclusive due to overlapping geochemical signatures and alterations during metallurgical processes. The analysis of stable tin isotope ratios, including the abundance of **Tin-122** (^{122}Sn), offers a promising and more direct method for fingerprinting the geological origin of tin ores and, by extension, the artifacts created from them.^{[1][2][3]} This document provides an overview of the application of tin isotope analysis, with a focus on ^{122}Sn , and details the experimental protocols involved.

Tin has the largest number of stable isotopes of any element, and variations in their relative abundances in different ore deposits can serve as a unique identifier.^[1] Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the primary analytical technique used to measure these subtle isotopic variations with high precision.^{[4][5]} By comparing the isotopic signature of an artifact to a database of known tin ore deposits, researchers can constrain the likely geographical source of the tin.^{[2][6]}

Data Presentation

The following tables summarize the type of quantitative data typically generated in tin isotope provenance studies. The values presented are hypothetical and for illustrative purposes, as actual values are highly specific to the samples and instrumentation used.

Table 1: Hypothetical Tin Isotope Ratios for Tin Ore Reference Materials

Ore Source Location	$\delta^{124/120}\text{Sn}$ (‰)	$\delta^{122/116}\text{Sn}$ (‰)	$\delta^{117/119}\text{Sn}$ (‰)
Cornwall, UK	0.85 ± 0.05	1.20 ± 0.04	-0.30 ± 0.03
Erzgebirge, Germany	0.60 ± 0.06	0.95 ± 0.05	-0.25 ± 0.04
Taurus Mountains, Turkey	1.10 ± 0.04	1.55 ± 0.03	-0.40 ± 0.02
Central Asia	0.75 ± 0.05	1.15 ± 0.04	-0.28 ± 0.03

Note: Delta (δ) values represent the deviation of a sample's isotope ratio from that of a standard reference material in parts per thousand (‰).

Table 2: Hypothetical Tin Isotope Ratios Measured in Bronze Age Artifacts

Artifact ID	Archaeological Context	$\delta^{124/120}\text{Sn}$ (‰)	$\delta^{122/116}\text{Sn}$ (‰)	$\delta^{117/119}\text{Sn}$ (‰)	Probable Ore Source
BA-001	Uluburun Shipwreck	1.08 ± 0.05	1.53 ± 0.04	-0.41 ± 0.03	Taurus Mountains
BA-002	Nebra Sky Disk	0.87 ± 0.04	1.22 ± 0.03	-0.29 ± 0.02	Cornwall
BA-003	Central German Hoard	0.62 ± 0.06	0.98 ± 0.05	-0.24 ± 0.04	Erzgebirge

Experimental Protocols

The following protocols describe the key steps for tin isotope analysis of archaeological samples.

Sample Preparation

Objective: To extract a representative sample from the artifact and prepare it for chemical processing.

Materials:

- Micro-drill with tungsten carbide or diamond-tipped drill bits
- High-purity water (e.g., 18.2 MΩ·cm)
- High-purity acids (e.g., nitric acid, hydrochloric acid)
- PFA vials
- Analytical balance

Protocol:

- Identify a suitable, inconspicuous area on the artifact for sampling.
- Mechanically clean the surface to remove any corrosion or contamination.
- Using a micro-drill at low speed, collect a small amount of metal powder (typically 10-50 mg).
- Accurately weigh the sample powder and place it in a clean PFA vial.
- Dissolve the sample in a mixture of high-purity acids. The exact acid mixture will depend on the alloy composition but often involves aqua regia or other strong oxidizing acids.^[7]
- The solution is then typically evaporated to dryness and reconstituted in a specific acid matrix for the next stage.

Chromatographic Separation of Tin

Objective: To isolate tin from the sample matrix to avoid isobaric interferences during mass spectrometry.

Materials:

- Anion-exchange resin (e.g., TRU-Spec resin)[5]
- Chromatography columns
- High-purity acids for elution

Protocol:

- Condition the anion-exchange resin in the chromatography column with the appropriate acid.
- Load the dissolved sample solution onto the column.
- Wash the column with specific acid mixtures to elute matrix elements while retaining tin on the resin.
- Elute the purified tin fraction from the column using a different acid mixture.
- This process should yield a tin recovery of close to 100% without on-column fractionation.[5]

MC-ICP-MS Analysis

Objective: To precisely measure the tin isotope ratios in the purified sample.

Materials:

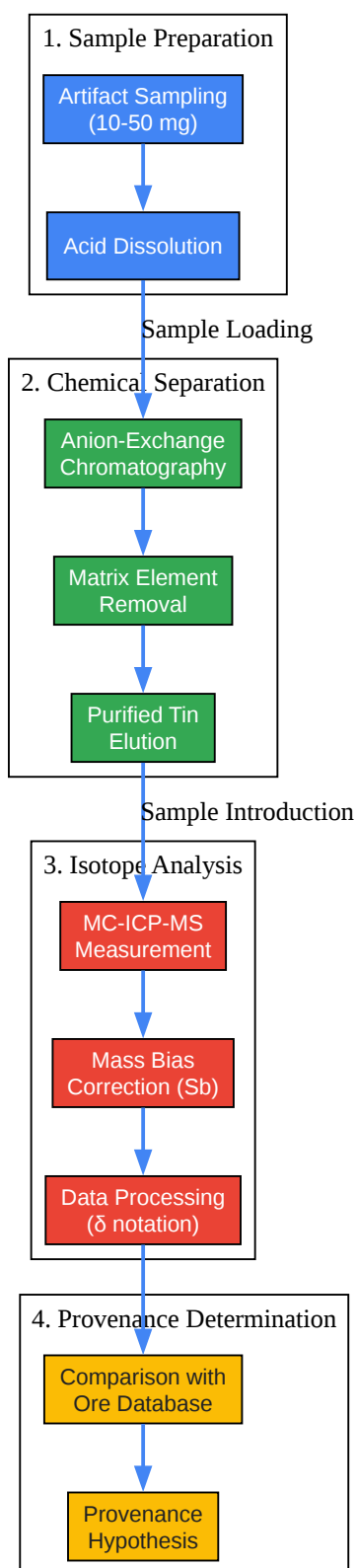
- Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS)
- Tin isotope standard solution (for calibration and reporting in delta notation)
- Antimony (Sb) standard solution (for mass bias correction)[1]

Protocol:

- Prepare the purified tin sample solution to a known concentration (e.g., 1 ppm Sn).

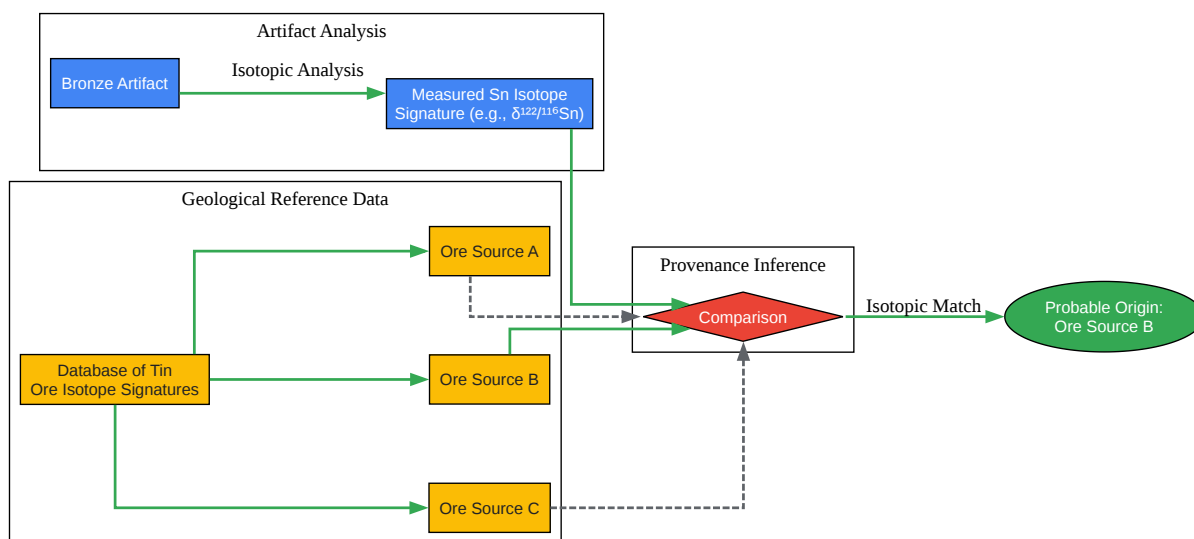
- Add an antimony standard to the solution to correct for instrumental mass discrimination.[1]
- Introduce the sample solution into the MC-ICP-MS.
- Measure the ion beam intensities for the stable isotopes of tin, including ^{116}Sn , ^{117}Sn , ^{119}Sn , ^{120}Sn , ^{122}Sn , and ^{124}Sn .
- The measured isotope ratios are corrected for mass bias using the known isotopic composition of the antimony standard.
- The corrected isotope ratios are then expressed in delta notation (δ) relative to a certified tin isotope standard.

Mandatory Visualization



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Caption: Experimental workflow for tin isotope provenance analysis.



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Caption: Logical workflow for tin provenance determination.

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